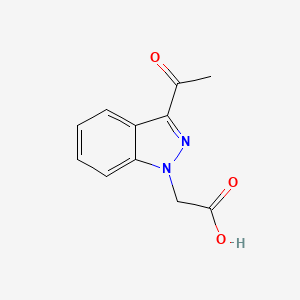

2-(3-Acetyl-1H-indazol-1-yl)acetic acid

Description

Historical Context and Significance of the Indazole Scaffold in Chemical Sciences

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of extensive investigation in the chemical and medicinal sciences for decades. diva-portal.orgcaribjscitech.com Although rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, solidifying the scaffold's importance in drug discovery. diva-portal.orgcaribjscitech.comresearchgate.net The first indazole-containing drug, Benzydamine, was introduced in 1966, marking the beginning of a long history of therapeutic applications for this class of compounds. nih.gov

Indazoles can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common; the 1H-tautomer is generally the more thermodynamically stable form. diva-portal.org This structural feature, combined with the multiple sites available for substitution, provides a versatile platform for the design of new molecules. The significance of the indazole scaffold is underscored by its presence in a multitude of clinically approved drugs and investigational compounds. These molecules exhibit a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, anti-HIV, antibacterial, and antiarrhythmic properties. researchgate.netresearchgate.net

The following table provides a glimpse into the diverse applications of some well-known indazole-containing drugs:

| Drug Name | Therapeutic Application |

| Pazopanib | Anti-cancer (Tyrosine kinase inhibitor) |

| Axitinib | Anti-cancer (Tyrosine kinase inhibitor) |

| Niraparib | Anti-cancer (PARP inhibitor) |

| Granisetron | Anti-emetic (5-HT3 receptor antagonist) |

| Entrectinib | Anti-cancer (Tyrosine kinase inhibitor) |

| Benzydamine | Anti-inflammatory |

This table showcases a selection of indazole-based drugs and their primary therapeutic uses.

The continued interest in the indazole nucleus stems from its ability to serve as a bioisostere for other aromatic systems, such as indole (B1671886), and its capacity to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. researchgate.net These properties have cemented the indazole scaffold as a truly privileged structure in medicinal chemistry. researchgate.netresearchgate.net

Structural Classification and Relevance of Indazole Acetic Acid Derivatives

Among the vast family of indazole derivatives, those bearing an acetic acid moiety have garnered considerable attention. These compounds can be broadly classified based on the point of attachment of the acetic acid group to the indazole nitrogen atoms, leading to N-1 and N-2 isomers. mdpi.com The synthesis of these derivatives often results in a mixture of both isomers, with the N-1 isomer typically being the more thermodynamically stable product. mdpi.com

The general structures of N-1 and N-2 indazole acetic acid are depicted below:

| Isomer | General Structure |

| 1H-Indazol-1-ylacetic acid | A acetic acid group attached to the N-1 position of the indazole ring. |

| 2H-Indazol-2-ylacetic acid | A acetic acid group attached to the N-2 position of the indazole ring. |

This table illustrates the basic structural difference between the two primary isomers of indazole acetic acid.

The relevance of indazole acetic acid derivatives in chemical research, particularly in drug discovery, is significant. The carboxylic acid group can act as a crucial pharmacophore, engaging in ionic interactions or hydrogen bonding with biological targets. Furthermore, the acetic acid side chain provides a convenient handle for further chemical modification, allowing for the synthesis of esters, amides, and other derivatives to explore structure-activity relationships (SAR). jocpr.com

The development of novel synthetic methodologies to access these scaffolds is an active area of research. nih.gov For instance, cascade N-N bond-forming reactions have been developed for the convenient synthesis of various indazole acetic acid derivatives from readily available starting materials. nih.gov Such synthetic advancements are crucial for building libraries of these compounds for biological screening and furthering their potential as therapeutic agents.

Rationale for Academic Investigation of 2-(3-Acetyl-1H-indazol-1-yl)acetic Acid and Analogues

The academic investigation into this compound is driven by a logical extension of the established importance of its constituent parts: the 1H-indazole scaffold, the N-1 acetic acid side chain, and the C-3 acetyl group. The rationale for studying this specific molecule and its analogues is multifaceted.

Firstly, substitutions at the C-3 position of the indazole ring are known to be critical for the biological activity of many indazole-based compounds. nih.gov The introduction of various functional groups at this position has led to the discovery of potent inhibitors of enzymes such as kinases and indoleamine 2,3-dioxygenase (IDO1). nih.gov The acetyl group at the C-3 position in this compound introduces a ketone functionality, which can act as a hydrogen bond acceptor and a potential site for further chemical elaboration.

Secondly, the 1H-indazol-1-ylacetic acid framework itself is a recognized scaffold in medicinal chemistry. The placement of the acetic acid at the N-1 position provides a specific spatial orientation for the carboxylate group, which can be crucial for binding to a target active site.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(3-acetylindazol-1-yl)acetic acid |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)11-8-4-2-3-5-9(8)13(12-11)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

XAJQOAUMYAJHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(C2=CC=CC=C21)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Indazole Acetic Acid Derivatives

Established Synthetic Pathways for Indazole Acetic Acid Scaffolds

Several innovative and classical methods have been developed for the synthesis of the indazole acetic acid core. These methodologies offer access to a variety of substituted derivatives, allowing for the exploration of their chemical and biological properties.

Cascade N-N Bond Forming Reactions

A novel and efficient approach to indazole acetic acid scaffolds involves cascade N-N bond forming reactions. This method provides a convenient route to various indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. orgsyn.orgresearchgate.netwhiterose.ac.uk This strategy is notable for its tolerance of a wide range of functional groups and electronic effects on the aromatic ring. researchgate.net

The reaction proceeds via a proposed mechanism involving the formation of a nitroso intermediate, followed by an intramolecular cyclization to form the N-N bond of the indazole ring. The choice of the nucleophilic solvent can lead to different derivatives. For instance, using simple alcohols as solvents can result in 2-alkoxyacetic acid derivatives. whiterose.ac.uk In a specific example, microwave-assisted synthesis utilizing various alcohols with 3-amino-3-(2-nitrophenyl)propanoic acid yielded a range of alkoxyindazole acetic acids. researchgate.net

Condensation Reactions Involving 3-Amino-3-(2-nitroaryl)propanoic Acids

Closely related to the cascade reactions, base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids is a key method for the synthesis of indazole acetic acids. researchgate.netwhiterose.ac.uk In this approach, heating the substituted 3-amino-3-(2-nitroaryl)propanoic acid in the presence of a base and a nucleophilic solvent leads to the formation of the indazole ring. researchgate.netdiva-portal.org

A significant finding in this area is the divergent reactivity observed with different nucleophiles. While simple alcohols lead to the incorporation of an alkoxy group at the α-position of the acetic acid side chain, the use of ethanolamine as a solvent under basic conditions results in the formation of the unsubstituted indazole acetic acid. researchgate.netwhiterose.ac.ukdiva-portal.org This highlights the tunability of the reaction to yield distinct indazole acetic acid variants. For example, the reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with ethanolamine and sodium hydroxide exclusively yields 2-(1H-indazol-1-yl)acetic acid. whiterose.ac.uk

The following table summarizes the synthesis of various indazole acetic acid derivatives using this methodology, highlighting the versatility of the reaction with different substituted starting materials and alcohol nucleophiles.

| Starting Material | Nucleophile/Solvent | Product | Yield (%) |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | 2-methoxy-2-(1H-indazol-1-yl)acetic acid | 75 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | 2-ethoxy-2-(1H-indazol-1-yl)acetic acid | 80 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Methanol | 2-(5-chloro-1H-indazol-1-yl)-2-methoxyacetic acid | 85 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | 2-(1H-indazol-1-yl)acetic acid | 88 |

Nucleophilic Substitution with Halo Esters and Subsequent Hydrolysis

A common and straightforward method for the synthesis of indazole acetic acids involves the N-alkylation of a pre-formed indazole ring with a halo ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. d-nb.inforesearchgate.net This two-step process is a versatile way to introduce the acetic acid moiety onto the indazole nitrogen.

The regioselectivity of the initial N-alkylation step is a critical consideration, as indazoles can be alkylated at either the N-1 or N-2 position. The reaction conditions, including the choice of base and solvent, can significantly influence the N-1/N-2 ratio of the products. d-nb.infonih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor the formation of the N-1 substituted product for a variety of 3-substituted indazoles. d-nb.inforesearchgate.net

Once the ethyl indazolyl-acetate is obtained, it can be readily hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions. This method is widely applicable and allows for the synthesis of a broad range of indazole-1-acetic acid and indazole-2-acetic acid derivatives, depending on the regioselectivity of the initial alkylation.

Multi-Step Approaches via Nitration-Reduction-Cyclization Sequences

Classical approaches to the indazole core often rely on multi-step sequences starting from readily available aromatic precursors. One such pathway involves the nitration of a suitable toluene derivative, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the indazole ring. orgsyn.orgorgsyn.orggoogleapis.com

For example, the synthesis of 5-nitroindazole can be achieved starting from 2-amino-5-nitrotoluene. Diazotization of this compound in glacial acetic acid with sodium nitrite leads to the formation of the indazole ring. orgsyn.org Similarly, indazole itself can be synthesized from o-toluidine through a sequence of acetylation, nitrosation, and cyclization. orgsyn.org

To obtain an indazole acetic acid derivative through this route, the starting material would need to incorporate a latent or protected acetic acid side chain, or the acetic acid moiety would be introduced after the formation of the indazole ring using methods described in the previous section.

Targeted Synthesis of 2-(3-Acetyl-1H-indazol-1-yl)acetic Acid and Related Derivatives

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the introduction of both the acetyl group at the 3-position and the acetic acid group at the 1-position of the indazole ring. This is typically achieved by first synthesizing the 3-acetyl-1H-indazole precursor.

Synthetic Routes to 3-Acetyl-1H-indazoles as Precursors

The synthesis of 3-acetyl-1H-indazole can be accomplished through several methods, often starting from ortho-substituted acetophenone derivatives. One common approach involves the diazotization of 2-aminoacetophenone. patsnap.com In this reaction, the amino group of 2-aminoacetophenone is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the 3-acetyl-1H-indazole.

An alternative route involves a multi-step synthesis starting from acetophenone. This process includes the nitration of acetophenone to yield 2-nitroacetophenone, followed by the reduction of the nitro group to an amino group, and finally, diazotization and cyclization to afford 3-methyl-1H-indazole. patsnap.com A similar strategy, starting with an appropriately substituted acetophenone, can be envisioned for the synthesis of 3-acetyl-1H-indazole.

Once the 3-acetyl-1H-indazole precursor is obtained, the acetic acid side chain can be introduced at the N-1 position via nucleophilic substitution with an ethyl haloacetate, followed by hydrolysis of the ester, as described in section 2.1.3. The regioselectivity of the N-alkylation is crucial, and conditions favoring the N-1 isomer would be employed. d-nb.inforesearchgate.net

The following table outlines a plausible synthetic sequence for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2'-Aminoacetophenone | 1. NaNO₂, HCl, 0-5 °C; 2. Cyclization | 3-Acetyl-1H-indazole |

| 2 | 3-Acetyl-1H-indazole | 1. NaH, THF; 2. BrCH₂COOEt | Ethyl 2-(3-acetyl-1H-indazol-1-yl)acetate |

| 3 | Ethyl 2-(3-acetyl-1H-indazol-1-yl)acetate | 1. LiOH, THF/H₂O; 2. H⁺ | This compound |

Functionalization at the N1 Position with Acetic Acid Moiety

The introduction of an acetic acid moiety at the N1 position of the indazole ring is a key transformation for creating derivatives like this compound. A common and direct approach involves the N-alkylation of a pre-existing indazole core. For instance, the reaction of 3-acetyl-1H-indazole with an appropriate haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base, leads to the formation of the corresponding ethyl 2-(3-acetyl-1H-indazol-1-yl)acetate. Subsequent hydrolysis of the ester group then yields the desired carboxylic acid.

This N-alkylation is often performed under basic conditions to deprotonate the indazole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and regioselectivity, as alkylation can potentially occur at either the N1 or N2 position of the indazole ring.

Methods for N-Alkylation and Acylation of the Indazole Nitrogen

The N-alkylation and N-acylation of indazoles are fundamental methods for their functionalization. d-nb.info Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent.

For the synthesis of N1-alkylated indazoles, a regioselective protocol has been developed using sodium hydride (NaH) in tetrahydrofuran (THF). researchgate.netbeilstein-journals.org This method has shown high N1 selectivity for various C-3 substituted indazoles, including those with carboxymethyl and acetyl groups. researchgate.net For example, the N-alkylation of 3-acetyl-1H-indazole with an alkyl halide in the presence of NaH in THF would predominantly yield the N1-alkylated product.

N-acylation of indazoles can also be achieved, and it has been suggested that regioselective N-acylation can lead to the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. d-nb.infonih.gov

Optimization of Reaction Conditions and Process Parameters

Influence of Solvent Systems on Reaction Outcome and Selectivity

The choice of solvent plays a pivotal role in determining the regioselectivity of N-alkylation in indazole derivatives. nih.gov The polarity and coordinating ability of the solvent can influence the nature of the indazole anion and its counter-ion, which in turn affects the site of alkylation.

In the N-alkylation of azolo-fused ring heterocycles, including indazoles, solvent-dependent regioselectivity has been observed. nih.govacs.org For example, the use of a non-polar solvent like tetrahydrofuran (THF) with sodium hydride (NaH) as the base has been shown to favor N1-alkylation for many C-3 substituted indazoles. researchgate.netbeilstein-journals.org This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, where the cation may coordinate with both the N2 nitrogen and a substituent at the C-3 position, sterically hindering N2-alkylation and directing the electrophile to the N1 position. nih.gov

Conversely, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to different regioselectivity, sometimes favoring the N2-isomer. researchgate.netnih.gov In these solvents, the cation is better solvated, leading to a "freer" indazole anion where the relative nucleophilicity of the N1 and N2 nitrogens becomes a more dominant factor.

Application of Elevated Temperatures and Microwave Irradiation in Synthesis

Elevated temperatures are often employed in the synthesis of indazole derivatives to increase reaction rates. Conventional heating methods, however, can sometimes lead to longer reaction times and the formation of byproducts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of indazole derivatives. jchr.orgjchr.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. jchr.org The synthesis of various indazole acetic acid derivatives has been successfully achieved using microwave-assisted reactions, highlighting the efficiency of this technology. researchgate.netresearchgate.net For example, the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids to form indazole acetic acids can be effectively carried out under microwave irradiation. researchgate.netresearchgate.net

The benefits of microwave synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities compared to conventional heating.

Role of Basic Conditions in Promoting Cyclization and Condensation Reactions

Basic conditions are frequently essential in the synthesis of indazoles and their derivatives, playing a crucial role in promoting key cyclization and condensation steps. In the synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids, a base is required to facilitate the cyclization process. researchgate.net The base deprotonates the amino group, initiating the cascade of reactions that lead to the formation of the N-N bond and the indazole ring system.

Similarly, in condensation reactions, such as the formation of hydrazones from aldehydes or ketones, a basic catalyst can accelerate the reaction by activating the carbonyl group or deprotonating the hydrazine nucleophile.

The choice of base can also influence the regioselectivity of subsequent reactions, such as N-alkylation. Strong, non-nucleophilic bases like sodium hydride are often used to deprotonate the indazole ring for alkylation reactions. researchgate.netbeilstein-journals.org In contrast, weaker bases like potassium carbonate are also commonly used, although they may lead to different selectivity profiles. researchgate.net

Isomerization and Tautomeric Considerations in Indazole Synthesis

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.gov This tautomerism is a critical consideration in the synthesis and reactivity of indazole derivatives.

The position of the substituent on the indazole ring can influence the tautomeric equilibrium. For instance, the presence of certain substituents at the C-3 position can affect the relative stability of the 1H and 2H tautomers.

During N-alkylation, the reaction can occur at either the N1 or N2 position, leading to the formation of two constitutional isomers. The ratio of these isomers is dependent on the reaction conditions as discussed previously. It has been observed that in some cases, an initially formed N2-substituted product can isomerize to the more stable N1-isomer, particularly under thermodynamic control. d-nb.infonih.gov This isomerization can be a useful strategy for achieving regioselective synthesis of N1-substituted indazoles.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the relative energies of the tautomers and the transition states for their interconversion and alkylation, helping to rationalize the observed regioselectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization of Indazole Acetic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ipb.pt For 2-(3-Acetyl-1H-indazol-1-yl)acetic acid, a combination of ¹H, ¹³C, and ¹⁵N NMR provides a complete picture of the molecular framework. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would exhibit several key signals corresponding to the different proton environments.

Aromatic Protons: The four protons on the benzene (B151609) ring of the indazole core would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.govmdpi.com Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the assignment of each proton to its position (H-4, H-5, H-6, and H-7).

Methylene (B1212753) Protons (-CH₂-): The two protons of the acetic acid's methylene group, being adjacent to the indazole nitrogen and the carboxylic acid group, are expected to resonate as a singlet at approximately δ 5.0-5.5 ppm. nih.gov

Acetyl Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety would appear as a sharp singlet, typically in the range of δ 2.6-2.8 ppm. rsc.org

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is often observed as a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm, although its appearance can be highly dependent on the solvent and concentration.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | >10.0 | Broad Singlet |

| Indazole Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.5 | Multiplets, Doublets, Triplets |

| -CH₂- (acetic acid) | 5.0 - 5.5 | Singlet |

| -CH₃ (acetyl) | 2.6 - 2.8 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Carbonyl Carbons: Two signals in the most downfield region would correspond to the carbonyl carbons. The carboxylic acid carbonyl (-COOH) is typically found around δ 170-180 ppm, while the acetyl carbonyl (C=O) would appear even further downfield, potentially around δ 190-200 ppm.

Aromatic and Heterocyclic Carbons: The nine carbons of the indazole ring system would resonate in the aromatic region, typically between δ 110 and 145 ppm. nih.govrsc.org The specific chemical shifts help distinguish between carbons bonded to nitrogen and those in the benzene portion of the ring.

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid side chain would be expected in the range of δ 45-55 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would give a signal in the upfield region of the spectrum, typically around δ 25-30 ppm.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O (acetyl) | 190 - 200 |

| -COOH | 170 - 180 |

| Indazole Aromatic/Heterocyclic | 110 - 145 |

| -CH₂- (acetic acid) | 45 - 55 |

| -CH₃ (acetyl) | 25 - 30 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heterocyclic Characterization

¹⁵N NMR is a powerful tool for characterizing nitrogen-containing heterocycles like indazole, as the chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding. mdpi.com This technique can unambiguously distinguish between N-1 and N-2 substituted isomers. nih.gov In this compound, two distinct ¹⁵N signals would be expected.

N-1 ("Pyrrole-like"): The N-1 atom, to which the acetic acid group is attached, would exhibit a chemical shift characteristic of a "pyrrole-like" nitrogen.

N-2 ("Pyridine-like"): The N-2 atom, which is part of a double bond within the five-membered ring, would have a distinct "pyridine-like" chemical shift, typically resonating at a significantly different frequency from N-1. mdpi.com

The large difference in nitrogen shielding between the two nitrogen atoms in the indazole ring serves as a definitive marker for the substitution pattern. researchgate.net

Solid-State NMR Investigations

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and intermolecular interactions of molecules in their crystalline form. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N CP/MAS NMR could reveal details about its crystal packing, hydrogen bonding (particularly involving the carboxylic acid), and the presence of any polymorphism. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming the molecular weight of the target compound. For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), the mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight (218.21 g/mol ).

Molecular Ion Peak: The primary ion observed would likely be at m/z 219.07, corresponding to [C₁₁H₁₁N₂O₃]⁺.

Fragmentation Analysis: The molecule may undergo characteristic fragmentation under MS conditions. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or the acetyl group (-COCH₃, 43 Da), leading to significant fragment ions that help to confirm the molecular structure.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁N₂O₃⁺ | 219.07 | Protonated Molecular Ion |

| [M-COOH]⁺ | C₁₀H₁₀N₂O⁺ | 174.08 | Fragment from loss of carboxylic acid group |

| [M-CH₂COOH]⁺ | C₉H₇N₂O⁺ | 159.06 | Fragment from loss of acetic acid side chain |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. When coupled with a soft ionization method like Electrospray Ionization Time-of-Flight (ESI-TOF), it allows for the precise mass measurement of the molecular ion with minimal fragmentation.

For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), HRMS would be used to confirm its elemental composition. The calculated exact mass (monoisotopic mass) is 218.0691 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow margin of error (typically < 5 ppm) of this calculated mass.

In ESI-TOF analysis, the compound would likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Positive Ion Mode [M+H]⁺: Expected m/z = 219.0764

Negative Ion Mode [M-H]⁻: Expected m/z = 217.0619

While specific data for the target compound is unavailable, studies on other indazole derivatives frequently employ HRMS to confirm the successful synthesis of their target structures. dergipark.org.tr This precise mass measurement provides definitive evidence of the compound's identity.

Table 1: Expected HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₁N₂O₃⁺ | 219.0764 |

| [M-H]⁻ | C₁₁H₉N₂O₃⁻ | 217.0619 |

| [M+Na]⁺ | C₁₁H₁₀N₂O₃Na⁺ | 241.0580 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands corresponding to its constituent parts: the carboxylic acid, the acetyl (ketone) group, and the indazole ring. Although an experimental spectrum for this specific compound is not available, the expected characteristic peaks can be predicted. ontosight.ai

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch (Ketone & Carboxylic Acid): Two distinct carbonyl peaks would be expected. The acetyl group's ketone C=O stretch typically appears around 1680-1670 cm⁻¹. The carboxylic acid C=O stretch would appear at a higher frequency, typically in the 1725-1700 cm⁻¹ range. The overlap of these bands is possible.

C=N and C=C Stretches (Indazole Ring): A series of medium to weak bands in the 1620-1450 cm⁻¹ region would correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic indazole ring system.

C-O Stretch (Carboxylic Acid): An absorption band associated with the C-O stretching of the carboxylic acid is expected around 1320-1210 cm⁻¹.

Analysis of various indazole derivatives in the literature confirms the presence of characteristic peaks for the indazole core, which would also be present in the spectrum of the target compound. jocpr.com

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Acetyl (Ketone) | C=O Stretch | 1680 - 1670 |

| Indazole Ring | C=N / C=C Stretches | 1620 - 1450 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the compound's constitution and stereochemistry.

To date, the crystal structure of this compound has not been reported in the scientific literature. Obtaining such data would require growing a single crystal of the compound of sufficient quality for diffraction analysis.

If a crystal structure were determined, it would provide invaluable information, including:

Confirmation of the N-1 substitution pattern on the indazole ring.

The planarity of the indazole ring system.

The dihedral angles between the indazole ring, the acetic acid side chain, and the acetyl group.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group, which often forms dimeric structures.

Studies on related indazole acetic acids have utilized X-ray crystallography to confirm their molecular structures unambiguously. diva-portal.orgnih.gov For example, the crystal structure of indazol-2-yl-acetic acid revealed a supramolecular architecture involving O-H···N intermolecular hydrogen bonds. nih.gov A similar analysis for the 3-acetyl derivative would provide a complete and unambiguous confirmation of its atomic connectivity and solid-state conformation. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For indazole derivatives, silica (B1680970) gel column chromatography and thin-layer chromatography (TLC) are commonly used for purification, while High-Performance Liquid Chromatography (HPLC) is often used for purity analysis.

In the synthesis of various indazole acetic acids, purification is frequently achieved using silica gel flash chromatography. researchgate.net A common eluent system for these polar, acidic compounds involves a mixture of ethyl acetate, methanol, and a small amount of acid, such as formic acid, to ensure the carboxylic acid remains protonated and elutes with a well-defined band. researchgate.net For example, an eluent system of EtOAc/MeOH/HCOOH (100/0.5/0.5) has been successfully used for related structures.

Purity assessment would typically be performed by reverse-phase HPLC (RP-HPLC), likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like formic acid or trifluoroacetic acid to ensure sharp peak shapes. The purity would be determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the indazole chromophore absorbs strongly.

Table 3: Common Chromatographic Methods for Indazole Acetic Acid Derivatives

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose |

| Flash Chromatography | Silica Gel | Ethyl Acetate / Methanol / Formic Acid | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexanes or Dichloromethane / Methanol | Reaction Monitoring |

| Reverse-Phase HPLC | C18 Silica | Water / Acetonitrile (with 0.1% Formic Acid) | Purity Assessment |

Computational Chemistry and Theoretical Modeling of Indazole Acetic Acid Derivatives

Density Functional Theory (DFT) Calculations and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 2-(3-Acetyl-1H-indazol-1-yl)acetic acid.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In the ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

An ESP surface analysis for this compound would likely show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, as well as the nitrogen atoms of the indazole ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. However, specific published ESP surface maps and their detailed analysis for this compound could not be located.

Derivation of Quantum Chemical Parameters

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / 2η, where μ is the chemical potential.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from a system.

Without specific HOMO and LUMO energy values from DFT calculations for this compound, a data table of these derived parameters cannot be generated.

Table 1: Quantum Chemical Parameters (Illustrative)

| Parameter | Symbol | Formula | Value |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity | ω | μ2 / 2η | Data not available |

Gauge-Invariant Atomic Orbital (GIAO)/DFT for NMR Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting the NMR chemical shifts (1H and 13C) of a molecule. This computational method calculates the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts. Comparing these predicted shifts with experimental data is a powerful tool for structure verification and assignment.

A GIAO/DFT study on this compound would provide theoretical 1H and 13C NMR spectra. However, published results of such a specific computational analysis for this compound are not available.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding the binding modes and affinities of potential drug candidates with their biological targets.

For this compound, molecular docking simulations could be used to explore its interactions with various enzymes or receptors. The simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex, providing insights into its potential mechanism of action. However, specific molecular docking studies featuring this compound as the ligand were not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. These models are built using molecular descriptors (physicochemical, electronic, and steric properties) and a measured biological activity.

A QSAR study involving a series of indazole acetic acid derivatives could potentially include this compound. Such a study would help in identifying the key molecular features that contribute to a specific biological activity, thereby guiding the design of more potent analogues. At present, specific QSAR models and analyses focused on or including this compound are not described in the available literature.

Development of 2D-QSAR Models

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, represented by numerical values known as descriptors. These models are mathematically expressed as equations that can predict the activity of new, unsynthesized compounds.

In the study of indazole derivatives as potential anticancer agents targeting Tyrosine Threonine Kinase (TTK), a 2D-QSAR model was developed to understand the structural requirements for their inhibitory activity. mdpi.comnih.gov The best model, generated using the Multiple Linear Regression (MLR) method, demonstrated a high correlation between the predicted and observed activities. mdpi.comnih.gov

Key Findings from 2D-QSAR Studies of Indazole Derivatives:

Statistical Significance: The developed 2D-QSAR model showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the biological activity. mdpi.comnih.gov

Predictive Power: The model exhibited good internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation regression coefficients, signifying its reliability in predicting the activity of new compounds. mdpi.comnih.gov

Descriptor Importance: The model highlighted the importance of specific physicochemical properties and structural motifs for the anticancer activity of indazole derivatives. While the specific descriptors for this exact study are not detailed in the provided information, 2D-QSAR studies on similar heterocyclic compounds have identified descriptors related to topology, electronic properties, and hydrophobicity as being significant.

Table 1: Statistical Parameters of a Representative 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors

| Parameter | Value | Significance |

|---|---|---|

| r² (Correlation Coefficient) | 0.9512 | Indicates a strong correlation between descriptors and activity. |

| q² (Internal Cross-Validation) | 0.8998 | Demonstrates the model's internal predictive ability. |

This table is illustrative and based on reported statistical values for 2D-QSAR models of indazole derivatives. mdpi.comnih.gov

Construction of 3D-QSAR Models

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models go a step further than their 2D counterparts by considering the three-dimensional arrangement of atoms in a molecule and the associated steric and electrostatic fields. These models provide a more detailed understanding of the ligand-receptor interactions and can generate contour maps that visualize the regions where specific properties are favorable or unfavorable for biological activity.

For a series of indazole derivatives investigated as anticancer agents, a 3D-QSAR model was constructed using the Step-Wise k-Nearest Neighbor (SW kNN) approach. mdpi.com This model also demonstrated strong predictive capability. mdpi.com In other studies on indazole derivatives as HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR studies were performed. nih.gov These models are validated through various statistical measures generated by partial least squares (PLS). nih.gov

Key Findings from 3D-QSAR Studies of Indazole Derivatives:

Model Validation: The SW kNN 3D-QSAR model displayed a high internal cross-validation regression coefficient (q²) of 0.9132, indicating its robustness. mdpi.com For HIF-1α inhibitors, the 3D-QSAR models also showed good statistical measures. nih.gov

Contour Map Analysis: The steric and electrostatic contour maps generated from 3D-QSAR studies provide a structural framework for designing new inhibitors. nih.gov These maps help in understanding the variability in the activity of the compounds. nih.gov For instance, they can indicate regions where bulky substituents would enhance activity (favorable steric interactions) or where electropositive or electronegative groups are preferred (favorable electrostatic interactions).

Pharmacophoric Features: The insights from 3D-QSAR can be combined with pharmacophore mapping to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Indazole Derivatives

| Parameter | Value | Significance |

|---|---|---|

| q² (Internal Cross-Validation) | 0.9132 | Indicates a high internal predictive power of the model. |

This table is illustrative and based on reported statistical values for 3D-QSAR models of indazole derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the conformational behavior of a ligand, its stability within the binding site of a protein, and the key interactions that govern the binding process.

For indazole derivatives, MD simulations have been employed to investigate their binding efficiency and stability in the active site of their target proteins. For example, the most potent compound from a series of indazole derivatives targeting HIF-1α was subjected to MD simulation, which showed good binding efficiency and stability within the active site of the HIF-1α protein. nih.gov Similarly, MD simulations have been used to study indazol-pyrimidine hybrids, confirming the stability of the compound within the binding site of the c-Kit tyrosine kinase protein. nih.gov

Key Findings from Molecular Dynamics Simulations of Indazole Derivatives:

Binding Stability: MD simulations can confirm the stability of the ligand-protein complex over the simulation time, often measured by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile suggests a stable binding mode.

Interaction Analysis: These simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. This information is crucial for understanding the basis of molecular recognition and for designing mutations to probe the importance of specific residues.

Conformational Flexibility: MD simulations provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. This dynamic view is often more representative of the biological system than the static picture provided by molecular docking.

Table 3: Commonly Analyzed Parameters in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions for binding affinity. |

This table provides a general overview of parameters analyzed in MD simulations and is not specific to "this compound".

Structure Activity Relationship Sar Investigations of Indazole Acetic Acid Scaffolds

Influence of Substituent Groups on the Indazole Ring System

The indazole ring system offers multiple positions for substitution, and the nature and placement of these substituents can dramatically alter the compound's interaction with biological targets. Research into the synthesis and activity of various indazole derivatives has provided valuable insights into these relationships.

In the synthesis of substituted indazole acetic acids, it has been observed that the presence of electron-donating groups on the aryl ring can lead to a marked reduction in yield, potentially due to a decrease in the electrophilicity of a reaction intermediate. nih.govcambridgemedchemconsulting.com On the other hand, the presence of electron-withdrawing groups like chlorine or trifluoromethyl at certain positions is well-tolerated and can lead to good yields of the target compounds. nih.govcambridgemedchemconsulting.com These synthetic observations often correlate with the electronic requirements for biological activity. For instance, the presence of specific substituents is necessary for potent inhibition of certain enzymes.

Steric hindrance is another critical factor. Bulky substituents can prevent the molecule from fitting into the binding pocket of a target enzyme or receptor, leading to a loss of activity. Conversely, in some cases, a larger group may be required to establish favorable van der Waals interactions within the binding site. The interplay between electronic and steric effects is complex and often specific to the biological target being studied.

Table 1: Influence of Substituents on the Synthesis of Indazole Acetic Acid Derivatives

| Position of Substituent | Type of Substituent | Effect on Reaction Yield | Reference |

|---|---|---|---|

| 5 | Electron-donating (e.g., methoxy, benzyloxy) | Marked reduction in yield | nih.govcambridgemedchemconsulting.com |

| 5 | Electron-withdrawing (e.g., bromo) | Did not improve the outcome | cambridgemedchemconsulting.com |

| 6 | Electron-withdrawing (e.g., chlorine, trifluoromethyl) | Well-tolerated, good yields | nih.govcambridgemedchemconsulting.com |

| 5 and 6 | Dimethoxy | Good to high yields | cambridgemedchemconsulting.com |

| 7 | Methoxy | Good to high yields | cambridgemedchemconsulting.com |

Significance of the Acetic Acid Moiety and its Structural Modifications

The acetic acid side chain is a crucial pharmacophoric element in many biologically active indazole derivatives. Its carboxylic acid group can participate in important interactions with biological targets, such as forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.

Structural modifications of the acetic acid moiety have been explored to modulate the physicochemical properties and biological activity of these compounds. For example, esterification of the carboxylic acid can serve as a prodrug strategy to improve cell permeability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

Role of Tautomerism on SAR Profiles

The tautomeric equilibrium can be influenced by the nature and position of substituents on the indazole ring, as well as by the surrounding environment, such as the solvent or the binding site of a biological target. The ability of a molecule to exist in different tautomeric forms can be a key factor in its biological activity, as one tautomer may have a more favorable conformation for binding to a specific target than the other. researchgate.net For example, the different hydrogen bond donor-acceptor patterns of the 1H- and 2H-tautomers can lead to different binding modes and potencies. Therefore, understanding and controlling the tautomeric preference of indazole derivatives is an important aspect of their rational design as therapeutic agents.

Comparative SAR Analysis with Related Heterocyclic Acetic Acid Analogues (e.g., Indole (B1671886) Acetic Acid)

Indole acetic acid, a well-known plant hormone (auxin), shares a structural resemblance to indazole acetic acid, with both possessing a bicyclic aromatic system linked to an acetic acid moiety. nih.gov However, the replacement of the CH group in the indole ring with a nitrogen atom in the indazole ring introduces significant changes in the electronic properties and hydrogen bonding capabilities of the molecule.

Comparative SAR studies between indazole and indole derivatives can provide valuable insights into the importance of the nitrogen atoms in the pyrazole (B372694) ring for a particular biological activity. For instance, the ability of the indazole ring to act as both a hydrogen bond donor and acceptor at two different positions (N1 and N2) contrasts with the indole ring, which primarily acts as a hydrogen bond donor through its N-H group. This difference can lead to distinct binding interactions with biological targets.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions

Elucidation of Reaction Mechanisms in Indazole Ring Formation and Derivatization

The synthesis of the indazole ring, a bicyclic heteroaromatic system, can be achieved through various synthetic routes, each with distinct reaction mechanisms. A primary strategy involves the formation of the crucial N-N bond to construct the pyrazole (B372694) portion of the scaffold.

One common approach is the intramolecular cyclization of ortho-substituted phenylhydrazones. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones, catalyzed by copper(II) acetate, provides an efficient route to 1H-indazoles. nih.gov Another method involves the reductive cyclization of substituted benzamidines mediated by organophosphorus compounds to form the N-N bond and yield 3-amino-2H-indazoles. nih.gov

Alternative mechanisms focus on creating the N-N bond through different pathways. One such method is the domino benzannulation of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives. researchgate.net Another novel approach involves the reaction of 2-formyl dialkylanilines with hydroxylamine, which proceeds without an activating agent to form the N-N bond. nih.gov In this reaction, the lone pair of electrons on the aniline (B41778) nitrogen attacks the oxime, leading to cyclization and subsequent N-N bond formation upon loss of water. nih.gov

Furthermore, cascade N-N bond-forming reactions have been developed for synthesizing indazole acetic acid scaffolds directly. This involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile under basic conditions. researchgate.net The mechanism for these transformations can be complex, sometimes involving radical pathways, as suggested by DFT calculations in certain cyclization reactions of ortho-alkylazobenzenes. nih.gov

The derivatization of the pre-formed indazole ring is equally important. The 3-acetyl group in the target molecule, for example, can be introduced through various acylation reactions, while the acetic acid moiety is added via N-alkylation, a process with its own mechanistic intricacies.

Studies on N-Alkylation and Acylation Mechanisms

The N-alkylation of the indazole ring is a critical step in the synthesis of 2-(3-Acetyl-1H-indazol-1-yl)acetic acid, as it introduces the acetic acid side chain. This reaction is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), leading to potential regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation. A proposed mechanism suggests that the sodium cation forms a tight ion pair with a deprotonated indazole intermediate, acting as a bidentate ligand between the N-2 nitrogen and a carbonyl group at the C-3 position, thereby directing the incoming electrophile to the N-1 position. nih.gov In contrast, Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer. nih.gov

Acylation reactions, used to introduce groups like the acetyl moiety at the C-3 position, can also be mechanistically complex. Metal-free protocols have been developed for the direct acylation of 2H-indazoles using aldehydes, which proceed through a free-radical mechanism. researchgate.net

| Condition | Predominant Isomer | Proposed Mechanistic Feature |

| NaH in THF | N-1 | Chelation of the metal cation between N-2 and a C-3 substituent directs alkylation to N-1. nih.govnih.gov |

| Mitsunobu Reaction | N-2 | The phosphine (B1218219) intermediate may provide chelation control that directs alkylation to the N-2 atom. beilstein-journals.org |

| Acidic (TfOH) | N-2 | The higher energy barrier for the required 1-H to 2-H tautomerization makes N-1 alkylation less favorable. wuxibiology.com |

| Cs₂CO₃ | N-1 | DFT calculations suggest a chelation mechanism involving the cesium cation. nih.govbeilstein-journals.org |

General Principles of Interactions with Biological Macromolecules

The therapeutic potential of indazole derivatives, including this compound, stems from their ability to interact with biological macromolecules like enzymes and receptors. These interactions are governed by the principles of molecular recognition, involving a combination of steric and electronic complementarity.

Indazole-containing compounds are known to be effective inhibitors of various enzymes, particularly protein kinases. nih.gov The general mechanism of inhibition often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding and catalysis from occurring.

For protein kinases, many indazole derivatives act as ATP-competitive inhibitors. The indazole scaffold serves as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase's hinge region, which connects the N- and C-lobes of the enzyme. nih.gov Molecular docking studies of 1H-indazol-3-amine derivatives with Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the 3-aminoindazole group occupies the hinge region, forming three hydrogen bonds with the amino acids Ala564 and Glu562. nih.gov

The substituents on the indazole ring play a crucial role in determining potency and selectivity by forming additional interactions in other regions of the ATP-binding pocket. The phenyl ring of the indazole can engage in π–π stacking with aromatic residues like Phe489, while other functional groups can form hydrophobic interactions or further hydrogen bonds, for example, with Asp641. nih.gov Indazole derivatives have also been identified as inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and bacterial DNA Gyrase, where they similarly occupy active sites and disrupt normal enzymatic function. nih.govnih.gov

| Enzyme Target | Key Interacting Residues (Example) | Types of Interaction |

| FGFR1 Kinase | Ala564, Glu562 (Hinge) | Hydrogen Bonding nih.gov |

| FGFR1 Kinase | Phe489 | π–π Stacking nih.gov |

| Aurora A Kinase | Glu211, Ala213 (Hinge) | Hydrogen Bonding nih.gov |

| IDO1 | Not specified | Active Site Binding nih.gov |

| DNA Gyrase (GyrB) | Not specified | ATP-binding Pocket Interaction nih.gov |

Similar to enzyme inhibition, the interaction of indazole derivatives with cellular receptors is dictated by molecular complementarity. The indazole core often serves as a scaffold to position key pharmacophoric elements correctly within the receptor's binding pocket.

A common pharmacophoric model for synthetic cannabinoid receptor agonists includes a heterocyclic core, which can be an indazole. acs.org The binding affinity and functional activity are modulated by other structural elements: a "tail," a "linker," and a "head" group, which make specific contacts within the receptor.

Molecular docking analyses provide a theoretical framework for understanding these interactions. For instance, in silico studies of the indazole derivative Bindarit with the K-Ras receptor showed a binding energy of -7.3 kcal/mol, with key interactions involving hydrogen bonds with amino acids ARG73, GLN70, and THR74, and hydrophobic interactions with residues like LEU56 and VAL7. nih.gov The indazole ring and its substituents fit into a specific pocket, leading to the inhibition of receptor activation. nih.gov

Similarly, phenyl-2H-indazole derivatives have been developed as highly selective ligands for the estrogen receptor β (ERβ). acs.org The indazole core positions a phenolic group to mimic the natural ligand estradiol, while substituents at the C-3 position, particularly polar groups like nitrile or halogens, enhance binding affinity and selectivity by forming specific interactions within the ligand-binding domain of ERβ. acs.org These theoretical models are essential for the structure-based design of new indazole derivatives with improved receptor affinity and selectivity.

Preclinical Research and Applications As Chemical Probes

In Vitro Biochemical Assay Development and Application

The indazole nucleus is a versatile scaffold that has been incorporated into numerous compounds evaluated in a variety of in vitro biochemical assays. These studies have primarily focused on anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Anti-inflammatory Activity:

A number of indazole derivatives have demonstrated notable anti-inflammatory properties in vitro. For instance, certain indazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Additionally, these compounds have been observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in cell-based assays. nih.govresearchgate.net The free radical scavenging activity of some indazole derivatives has also been reported, suggesting a mechanism of action that includes the mitigation of oxidative stress associated with inflammation. nih.govresearchgate.net

One study on a series of (aza)indazole derivatives identified a compound with potent and selective COX-2 inhibitory activity, with an IC50 value of 0.409 µM. nih.gov The inhibitory concentrations for various indazole derivatives against pro-inflammatory cytokines are detailed in the table below.

| Compound | Target | IC50 Value (µM) |

| Indazole | TNF-α | 220.11 nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 nih.gov |

| Indazole | IL-1β | 120.59 nih.gov |

| 5-Aminoindazole | IL-1β | 220.46 nih.gov |

| 6-Nitroindazole | IL-1β | 100.75 nih.gov |

| Dexamethasone (Standard) | TNF-α | 31.67 nih.gov |

| Dexamethasone (Standard) | IL-1β | 102.23 nih.gov |

Antimicrobial Activity:

Derivatives of 3-arylindazole-1-acetic acid have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria in broth dilution assays, with some exhibiting efficacy comparable to fluoroquinolone antibiotics. eurekaselect.com This suggests that the indazole acetic acid scaffold could be a promising starting point for the development of new antibacterial agents. eurekaselect.com

In Vivo Animal Model Investigations to Explore Biological Impact (Non-Human Studies)

The anti-inflammatory and analgesic potential of indazole derivatives has been further explored in various non-human animal models.

Anti-inflammatory Models:

A commonly used model to assess acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the administration of certain indazole derivatives has been shown to significantly reduce paw swelling in a dose-dependent manner. nih.govresearchgate.netbiotech-asia.org For example, one study reported that indazole at a dose of 100 mg/kg produced a 61.03% inhibition of inflammation, compared to 84.50% for the standard drug diclofenac. nih.gov

Analgesic Models:

The acetic acid-induced writhing test in mice is a standard model for evaluating peripheral analgesic activity. Several indazole derivatives have demonstrated the ability to reduce the number of writhes in this model, indicating their potential as analgesic agents. biotech-asia.org These in vivo findings corroborate the in vitro anti-inflammatory data and suggest that indazole-based compounds may be effective in modulating pain and inflammation. biotech-asia.org

Utility of Indazole Acetic Acid Derivatives as Chemical Probes in Biological Systems

The structural features of indazole acetic acid derivatives make them attractive candidates for the development of chemical probes to investigate biological systems. Their ability to selectively interact with specific enzymes and receptors allows for the targeted study of biological pathways.

Enzyme Inhibitors:

The indazole scaffold has been successfully utilized to design selective inhibitors for various enzymes. As mentioned, derivatives have been developed as selective COX-2 inhibitors. nih.gov Furthermore, other indazole derivatives have been synthesized and identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. monash.edu The development of such selective inhibitors is crucial for elucidating the specific roles of these enzymes in health and disease.

PET Tracers for Neuroinflammation:

A significant application of indazole derivatives as chemical probes is in the development of positron emission tomography (PET) tracers. A radiolabeled [18F] (aza)indazole derivative with high affinity and selectivity for COX-2 has been synthesized and evaluated in a rat model of neuroinflammation. nih.gov This tool allows for the non-invasive in vivo imaging and quantification of COX-2 expression, which can be a valuable biomarker for neuroinflammatory processes. nih.gov

The adaptability of the indazole acetic acid scaffold for chemical modification, coupled with its demonstrated biological activities, underscores its potential in the creation of sophisticated chemical probes for exploring complex biological systems.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is a well-established field, yet there is a continuous drive towards more sustainable and efficient methods. tandfonline.comresearchgate.net Future research into the synthesis of 2-(3-Acetyl-1H-indazol-1-yl)acetic acid is likely to focus on several key areas:

Continuous Flow Synthesis: The development of continuous-flow processes for the synthesis of indazole analogues is a promising avenue for improving efficiency and safety. tandfonline.com This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Photocatalysis: The use of visible-light photocatalysis in C-H amination reactions presents a green alternative to traditional metal-catalyzed methods for the formation of the indazole core. acs.org

Electrosynthesis: Electrochemical methods offer another sustainable approach, potentially enabling the construction of the indazole ring system without the need for harsh reagents. researchgate.net

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, reduced waste. |

| Photocatalysis | Use of renewable energy, mild reaction conditions, green chemistry. |

| Electrosynthesis | Avoidance of stoichiometric reagents, high selectivity, clean reactions. |

Integration of Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. beilstein-journals.orgresearchgate.net For this compound, the integration of advanced computational approaches can accelerate the design of new derivatives with tailored properties.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for biological activity, pharmacophore models can be used to virtually screen large compound libraries for new indazole-based molecules with desired therapeutic effects. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure and reactivity of this compound. semanticscholar.orgwuxibiology.com This understanding can guide the design of more potent and selective analogues.

Molecular Dynamics Simulations: These simulations can model the interaction of this compound with biological targets over time, offering a dynamic view of the binding process and helping to elucidate its mechanism of action.

| Computational Approach | Application in the Study of this compound |

| Pharmacophore Modeling | Identification of key structural features for biological activity and virtual screening. |

| Quantum Mechanical Calculations | Understanding electronic structure, reactivity, and reaction mechanisms. semanticscholar.orgwuxibiology.com |

| Molecular Dynamics Simulations | Modeling of interactions with biological targets and elucidation of binding mechanisms. |

Development of Innovative Experimental Strategies for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of molecules. mckgroup.org For this compound, innovative experimental strategies can shed light on the intricacies of its formation and reactivity.

In-situ Spectroscopic Techniques: The use of in-situ techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can allow for real-time monitoring of reactions, providing valuable data on transient intermediates and reaction kinetics.

Isotopic Labeling Studies: The strategic incorporation of isotopes (e.g., ¹³C, ¹⁵N) into the starting materials for the synthesis of this compound can help to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. researchgate.net

Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution can provide detailed information about the transition state of the rate-determining step in a reaction. mckgroup.org

| Experimental Strategy | Insight Gained for this compound |

| In-situ Spectroscopy | Real-time monitoring of reaction progress and identification of intermediates. |

| Isotopic Labeling | Tracing of atomic pathways to confirm reaction mechanisms. researchgate.net |

| Kinetic Isotope Effect Studies | Information on the transition state of the rate-determining step. mckgroup.org |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Acetyl-1H-indazol-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core. A two-step approach is often employed:

Acetylation : Introduce the acetyl group at the 3-position of 1H-indazole using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).

Alkylation : Attach the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, reacting 3-acetyl-1H-indazole with ethyl bromoacetate followed by saponification yields the target compound .

- Key Considerations : Temperature (60–80°C for acetylation), solvent polarity (DMF or THF for alkylation), and catalyst selection (e.g., K₂CO₃ as a base) critically affect yield. LC-MS and ¹H-NMR are used to monitor intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Resolve indazole ring protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm). The acetyl group’s carbonyl carbon appears at ~170 ppm in ¹³C-NMR .

- LC-MS : Confirm molecular weight ([M+H]⁺ = 235.08) and assess purity (>95% a/a). Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is optimal .

- XRD : Single-crystal X-ray diffraction (via SHELX refinement) validates molecular geometry, particularly the acetyl and acetic acid substituents’ spatial arrangement .

Q. What biological activities are associated with indazole-acetic acid derivatives, and how are these evaluated experimentally?

- Methodological Answer : Indazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. Standard assays include:

- Enzyme Inhibition : COX-2 inhibition (ELISA, IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Screening : Disk diffusion against Gram-positive/negative bacteria .

- Key Insight : The acetic acid moiety enhances solubility and target binding via hydrogen bonding, while the acetyl group modulates lipophilicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer :

- Continuous-Flow Synthesis : Adopt segmented flow reactors to improve mixing and reduce side reactions (e.g., diacetylation). This method enhances reproducibility and reduces reaction time by 30–50% compared to batch processes .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) during acetylation to increase regioselectivity.

- Work-Up Optimization : Use aqueous bicarbonate washes to remove unreacted acetic anhydride, minimizing acid degradation .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- SHELX Refinement : Apply twin refinement (via SHELXL) for overlapping diffraction patterns. Adjust occupancy parameters for disordered acetyl groups.

- Validation Tools : Use PLATON to check for missed symmetry and R1/Rfactor convergence. Cross-validate with DFT-calculated bond lengths .

- Case Study : A 2023 study resolved a 0.05 Å discrepancy in C=O bond lengths by combining high-resolution XRD (0.8 Å) with Hirshfeld surface analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Design : Synthesize derivatives with substituents at the indazole 4-/5-positions or modified acetic acid chains (e.g., methyl esters, amides).

- Computational Modeling : Perform docking studies (AutoDock Vina) against COX-2 (PDB: 5KIR) to predict binding affinities.

- Data Correlation : Use multivariate regression to link logP values (measured via shake-flask) with IC₅₀ data. A 2024 study found a 0.3 logP increase improved COX-2 inhibition by 40% .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (peak area reduction <5% indicates stability).

- Degradation Pathways : Hydrolysis of the acetyl group in acidic conditions (pH <3) or photodegradation under UV light. Use amber vials and inert atmospheres (N₂) for long-term storage .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip to measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with 1:1 stoichiometry.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (3.5–4.0 Å) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.